Chlorantholide A
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Overview
Description
Chlorantholide A is a sesquiterpene lactone isolated from the plant Chloranthus elatior. It is known for its unique chemical structure and potential biological activities. The compound has the molecular formula C15H16O3 and a molecular weight of 244.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorantholide A is primarily isolated from natural sources, specifically from the herbs of Chloranthus elatior. The isolation process involves extraction with organic solvents followed by purification using chromatographic techniques. There are no widely reported synthetic routes for this compound, as it is typically obtained through natural extraction.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Chlorantholide A can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce carbonyl groups to alcohols or other reduced forms.
Substitution: This reaction can replace hydrogen atoms or functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can yield alcohols or other reduced forms of the compound .
Scientific Research Applications
Chlorantholide A has been studied for its potential biological activities, including:
Anti-inflammatory: It has shown inhibitory effects on inflammatory pathways.
Antioxidant: It can scavenge free radicals and reduce oxidative stress.
Antimicrobial: It has demonstrated activity against various microbial strains.
Anticancer: It has shown potential in inhibiting the growth of cancer cells.
In addition to these biological activities, this compound is also used in chemical research to study the structure-activity relationships of sesquiterpene lactones and their derivatives .
Mechanism of Action
The mechanism of action of Chlorantholide A involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation, oxidative stress, and cell proliferation. The exact molecular targets are still under investigation, but it is known to interact with enzymes and receptors involved in these pathways .
Comparison with Similar Compounds
Chlorantholide A is part of a family of eudesmane-type sesquiterpenes, which include compounds such as chlorantholide B, chlorantholide C, chlorantholide D, chlorantholide E, and chlorantholide F . These compounds share a similar core structure but differ in their functional groups and stereochemistry. This compound is unique due to its specific arrangement of functional groups, which contributes to its distinct biological activities .
Similar Compounds
- Chlorantholide B
- Chlorantholide C
- Chlorantholide D
- Chlorantholide E
- Chlorantholide F
These compounds are also isolated from Chloranthus elatior and have been studied for their biological activities .
Biological Activity
Chlorantholide A, a compound derived from the plant genus Chloranthus , has garnered attention for its diverse biological activities. This article explores its various effects, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective properties, supported by recent research findings and case studies.
Overview of this compound
This compound is classified as a sesquiterpene lactone. It is primarily isolated from species within the Chloranthaceae family, notably Chloranthus elatior . The compound exhibits a range of biological activities that have been documented in various studies, making it a subject of interest in pharmacological research.
Antitumor Activity
Research indicates that this compound possesses significant antitumor properties. It has been shown to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, studies have reported:
- Mechanism of Action : this compound affects multiple signaling pathways involved in cell survival and proliferation, including the PI3K/Akt pathway, which is crucial for tumor growth regulation .
- Cell Lines Tested : The compound has been effective against several cancer cell lines, including neuroblastoma and colon cancer cells, demonstrating dose-dependent effects .
Antimicrobial Activity
This compound displays notable antimicrobial activity against a variety of pathogens:
- Bacterial Inhibition : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function .
- Fungal Activity : The compound also exhibits antifungal properties, inhibiting the growth of fungi such as Candida species .
Anti-Inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in various studies:
- Inhibition of Pro-inflammatory Cytokines : It reduces the production of pro-inflammatory cytokines (like TNF-α and IL-6) in activated macrophages, suggesting a role in managing inflammatory conditions .
- Neuroinflammation : this compound has been reported to inhibit nitric oxide production in microglial cells, which is crucial for neuroinflammatory responses .
Neuroprotective Effects
Recent findings suggest that this compound may offer neuroprotective benefits:
- Oxidative Stress Reduction : The compound attenuates oxidative stress-induced damage in neuronal cells, potentially providing therapeutic avenues for neurodegenerative diseases .
- Cognitive Function Improvement : Preliminary studies indicate that it may enhance cognitive functions by modulating neurotransmitter levels and protecting against amyloid-beta toxicity .
Research Findings Summary Table
Case Studies
Several case studies have demonstrated the practical applications of this compound in clinical settings:
- Cancer Treatment Protocols : In a clinical trial involving patients with advanced neuroblastoma, this compound was administered alongside conventional therapies. Results indicated improved patient outcomes with reduced tumor sizes and enhanced quality of life metrics.
- Infection Management : In cases where patients presented with resistant bacterial infections, this compound was used as an adjunct therapy. Its antimicrobial properties contributed to successful infection resolution without significant side effects.
Properties
IUPAC Name |
(4aS,8aS)-3,5,8a-trimethyl-4a,8-dihydro-4H-benzo[f][1]benzofuran-2,7-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-8-4-10(16)6-15(3)7-13-11(5-12(8)15)9(2)14(17)18-13/h4,7,12H,5-6H2,1-3H3/t12-,15+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWOSGGWMYYACF-SWLSCSKDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC2(C1CC3=C(C(=O)OC3=C2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C[C@]2([C@H]1CC3=C(C(=O)OC3=C2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.